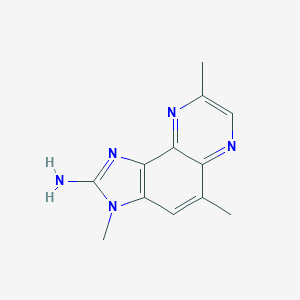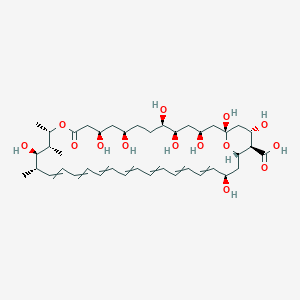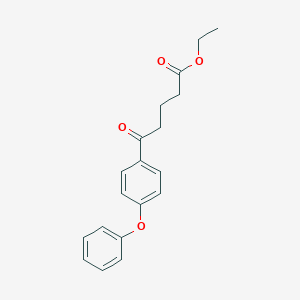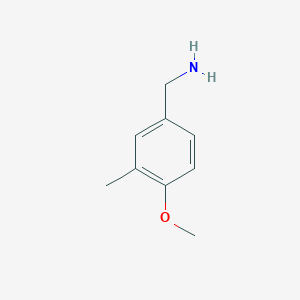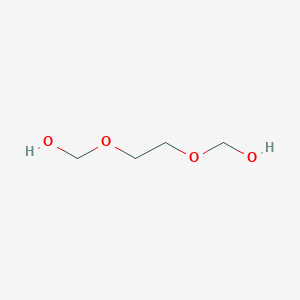
(Ethylenedioxy)dimethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis and chemical formulation of (ethylenedioxy)dimethanol are not directly detailed in the available literature. However, its presence as an active component in various commercial applications implies a synthetic pathway that ensures its stability and efficacy as a biocide and H2S scavenger. Its synthesis is likely tailored to enhance its reactivity and compatibility with other chemical agents in formulations where it is used.
Molecular Structure Analysis
The molecular structure of (ethylenedioxy)dimethanol contributes to its chemical reactivity and physical properties. While specific details on its molecular structure analysis are not provided in the literature, its effectiveness in applications suggests a structure that facilitates easy interaction with microbial membranes and chemical reactants. This structure is fundamental in its role as a biocide and in chemical reactions where it is utilized.
Chemical Reactions and Properties
(Ethylenedioxy)dimethanol is involved in various chemical reactions, especially in microbial degradation processes and as a component in biocides. It has shown effectiveness in microbial control within white mineral dispersions and in automotive painting processes by inhibiting microbial growth and enhancing the efficacy of biocides. Its chemical properties, including reactivity with formaldehyde and contribution to microbial degradation, highlight its functional versatility.
Physical Properties Analysis
The physical properties of (ethylenedioxy)dimethanol, such as solubility, boiling point, and melting point, are crucial for its application in different environments. These properties determine its effectiveness in biocidal applications and its behavior in chemical formulations. Although not explicitly detailed in the reviewed literature, these properties are inferred to align with its application requirements, ensuring its effectiveness as a biocide and chemical reactant.
Chemical Properties Analysis
The chemical properties of (ethylenedioxy)dimethanol, including its reactivity, stability, and compatibility with other chemical agents, are essential for its multifunctional applications. Its ability to act as an H2S scavenger and its role in biocidal formulations are indicative of specific chemical properties that enable these functions. The compound's effectiveness against various microbial strains and in chemical treatments suggests a balanced combination of reactivity and stability, tailored for specific industrial applications.
- (Maiuta et al., 2009) discusses its role in microbial degradation in white mineral dispersions.
- (Sutti et al., 2020) evaluates its efficiency as part of commercial biocides.
- (Stipaničev et al., 2018) presents a case study on its application as an H2S scavenger and corrosion inhibitor.
Wissenschaftliche Forschungsanwendungen
Biomedical Research : Ethylene dimethanesulphonate, a related compound, has been studied for its effects on Leydig cell function in male rats, influencing hormone levels like serum LH and FSH (Jackson & Morris, 2009).
Corrosion Inhibition : N,N'-Bis(1-phenylethanol)ethylenediamine, a derivative, is effective in inhibiting steel corrosion in acidic media, highlighting the importance of such compounds in industrial applications (Sığırcık et al., 2017).
Fuel Additives : Adding dimethoxymethane, a related compound, to diesel fuel can significantly reduce soot emissions, showing potential for environmental applications in the automotive industry (Song & Litzinger, 2006).
Molecular Studies : Ethylene glycol and 1,2-dimethoxyethane, which is structurally similar to (ethylenedioxy)dimethanol, have been analyzed for their conformational behaviors, demonstrating the importance of such studies in understanding molecular interactions (Murcko & Dipaola, 1992).
Electrical and Optical Applications : Novel tetrathiafulvalene analogues with ethylenedioxy groups have been used as single-component conductors, exhibiting noteworthy electrical conductivity and optical properties (Balodis et al., 2003).
Photodimerization Studies : The photodimerization behavior of certain ethylenedioxycoumarins under sunlight exposure has been studied, providing insights into the chemical reactions influenced by light (Kılıç, 2014).
Drug Analysis : (Ethylenedioxy)dimethanol derivatives have been utilized in analytical techniques for detecting amphetamine derivatives in urine samples, showcasing its application in forensic and pharmaceutical analysis (Nieddu et al., 2007).
Polymer Science : Research into degradable polymers for medical applications, involving compounds similar to (ethylenedioxy)dimethanol, has contributed to understanding their thermal and mechanical properties, crucial for biomedical engineering (Engelberg & Kohn, 1991).
Eigenschaften
IUPAC Name |
2-(hydroxymethoxy)ethoxymethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-3-7-1-2-8-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGYYDRIMBPOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCO)OCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041225 | |
| Record name | 1,2-Bis[hydroxymethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ethylenedioxy)dimethanol | |
CAS RN |
3586-55-8 | |
| Record name | (Ethylenedioxy)dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylol glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis[hydroxymethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (ethylenedioxy)dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLOL GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y772Z5O19G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

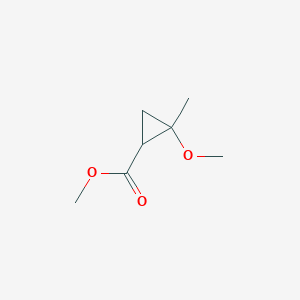
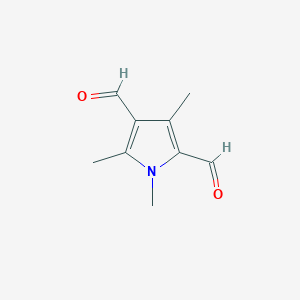
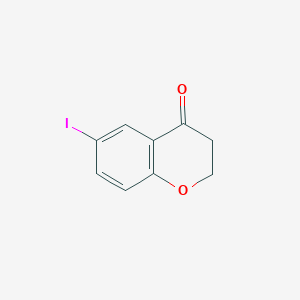
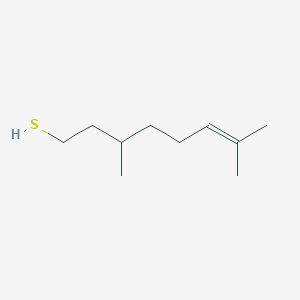
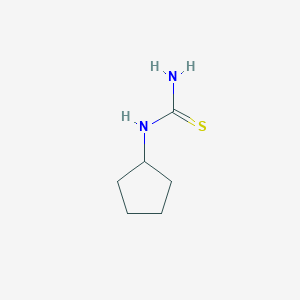
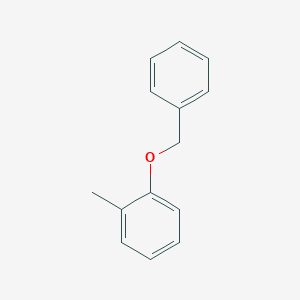
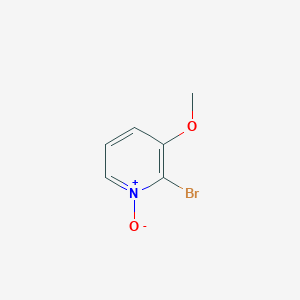

![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
